![molecular formula C32H33N5O6 B12399925 (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol est un composé organique complexe qui trouve des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend une base purique et un cycle méthyloxolane, ce qui en fait un sujet d'intérêt tant en recherche chimique que biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, ainsi que la formation de la base purique et du cycle méthyloxolane. Les réactifs couramment utilisés dans ces voies de synthèse comprennent divers groupes protecteurs, nucléophiles et catalyseurs pour faciliter la formation du composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de systèmes de microréacteurs à flux, qui offrent des avantages en termes d'efficacité, de polyvalence et de durabilité par rapport aux procédés par lots traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, ce qui conduit à des rendements plus élevés et à une pureté accrue du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein du composé.
Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de la recherche scientifique
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol a de nombreuses applications en recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Étudié pour ses interactions potentielles avec les molécules biologiques et son rôle dans les voies biochimiques.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles et comme composé de tête en développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la purine et des molécules contenant du méthyloxolane. Voici quelques exemples:
- (2S)-5α-(6-Amino-9H-purin-9-yl)tétrahydrofurane-2α,4β-diméthanol
- Divers analogues de nucléosides utilisés en chimie médicinale
Unicité
Ce qui distingue (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-3-méthyloxolane-3,4-diol, c'est sa combinaison unique d'une base purique et d'un cycle méthyloxolane, qui confère des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C32H33N5O6 |
|---|---|
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C32H33N5O6/c1-31(39)27(38)25(43-30(31)37-19-36-26-28(33)34-18-35-29(26)37)17-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,18-19,25,27,30,38-39H,17H2,1-3H3,(H2,33,34,35)/t25-,27?,30-,31+/m1/s1 |
Clé InChI |
PTHRYWGJRQLBMP-LNBYEIMPSA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



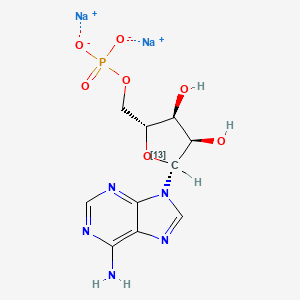
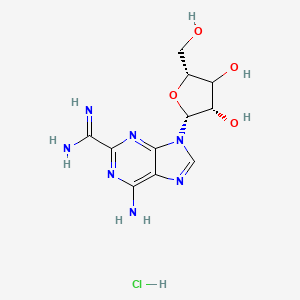
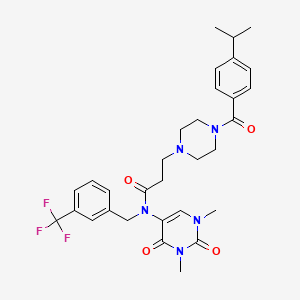



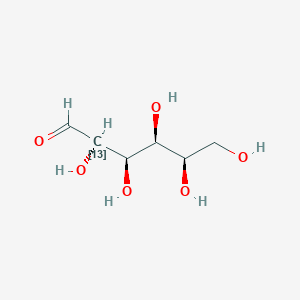
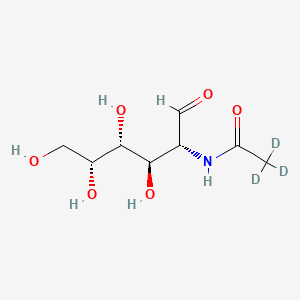
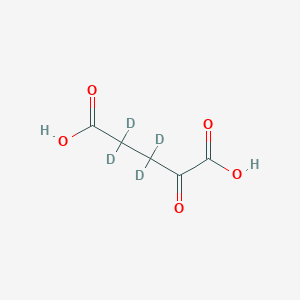


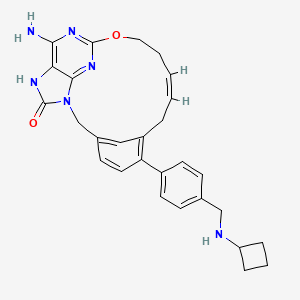
![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
